5-(3-Methylphenyl)-2-methylphenol

Description

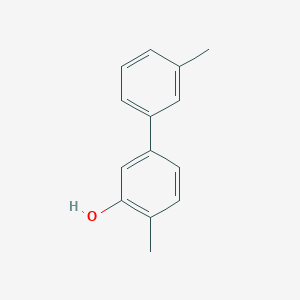

5-(3-Methylphenyl)-2-methylphenol is a phenolic compound characterized by a phenol ring substituted with a methyl group at the 2-position and a 3-methylphenyl group at the 5-position (Figure 1). Its molecular formula is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol. Phenolic compounds with alkyl or aryl substituents often exhibit varied reactivity and physicochemical properties influenced by substituent positions and electronic effects .

Properties

IUPAC Name |

2-methyl-5-(3-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDRAPCWBZWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683670 | |

| Record name | 3',4-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-61-0 | |

| Record name | 3',4-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another approach involves the methylation of 5-(3-Methylphenyl)phenol using methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3). This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 5-(3-Methylphenyl)-2-methylphenol often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, purification steps such as recrystallization or distillation are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

5-(3-Methylphenyl)-2-methylphenol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-2-methylphenol involves its interaction with biological targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Structural Features

The table below compares 5-(3-Methylphenyl)-2-methylphenol with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-(3-Methylphenyl)-2-methylphenol | C₁₄H₁₄O | -OH (1), -CH₃ (2), 3-methylphenyl (5) | 198.26 | Two methyl groups; aryl substitution |

| 5-[(2-Hydroxyethyl)amino]-2-methylphenol | C₉H₁₃NO₂ | -OH (1), -CH₃ (2), -NHCH₂CH₂OH (5) | 183.21 | Aminoethyl group enhances polarity |

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | C₉H₉ClO₃ | -Cl (5), -CH₂OH (3), -COCH₃ (1) | 200.62 | Chlorine and hydroxymethyl groups |

| 4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | C₂₀H₂₁N₃OS | -3-methylphenyl (thiadiazole), -tert-butyl | 351.47 | Thiadiazole ring; benzamide backbone |

| 2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol | C₂₂H₂₂O₃ | Multiple -CH₃ and -OCH₃ groups | 334.41 | Complex branching; methoxy substituent |

Key Observations :

- Electronic Effects: Methyl groups (-CH₃) are electron-donating, decreasing phenol acidity compared to electron-withdrawing groups (e.g., -Cl) in analogs .

Physical Properties

- Melting Points: While data for the target compound are unavailable, analogs with chlorine or hydroxymethyl groups (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit higher melting points (97–110°C) due to hydrogen bonding and polarity. The target compound likely has a lower melting point due to nonpolar methyl substituents .

- Solubility: The aminoethyl group in 5-[(2-Hydroxyethyl)amino]-2-methylphenol enhances water solubility compared to the hydrophobic 3-methylphenyl group in the target compound .

Biological Activity

5-(3-Methylphenyl)-2-methylphenol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Antimicrobial Properties

Research indicates that 5-(3-Methylphenyl)-2-methylphenol exhibits significant antimicrobial activity. It has been shown to be effective against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of microbial growth by disrupting cellular processes or structures.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative damage, thereby potentially preventing various diseases associated with oxidative stress.

The biological activity of 5-(3-Methylphenyl)-2-methylphenol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, which is essential for their growth and replication.

- Radical Scavenging : Its structure allows it to interact with free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption : It may affect the integrity of microbial cell membranes, leading to cell lysis and death.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effectiveness of 5-(3-Methylphenyl)-2-methylphenol against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that suggest its potential use as a natural antimicrobial agent in food preservation and pharmaceuticals. -

Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated that 5-(3-Methylphenyl)-2-methylphenol exhibited significant scavenging activity comparable to known antioxidants, highlighting its potential therapeutic applications in preventing oxidative damage-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.